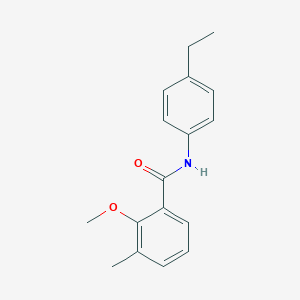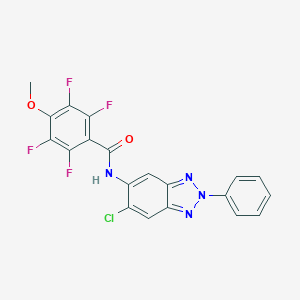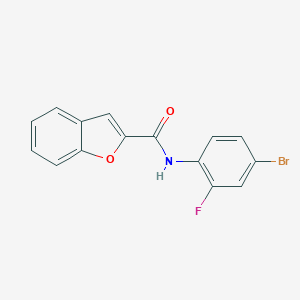![molecular formula C19H22N2O4 B250818 N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B250818.png)
N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide, also known as IB-DNQ, is a chemical compound that belongs to the class of benzamides. This compound is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide involves the binding of this compound to the ATP-binding site of protein kinases. This binding results in a conformational change of the protein kinase, which in turn leads to the activation or inhibition of its activity. The fluorescence signal generated by N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide is proportional to the level of protein kinase activity, providing a quantitative measure of this activity.
Biochemical and Physiological Effects
N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide has been shown to selectively inhibit the activity of several protein kinases, including c-Src, Abl, and Lck. This inhibition results in the suppression of cell proliferation and migration, making N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide a potential anti-cancer agent. Moreover, N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide has been shown to induce cell death in cancer cells, suggesting its potential as a cytotoxic agent.
実験室実験の利点と制限
The advantages of using N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide in lab experiments include its high sensitivity and selectivity for protein kinase activity, its ability to detect protein kinase activity in live cells and tissues, and its potential as a therapeutic agent for cancer. However, the limitations of using N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
Future research on N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide should focus on its potential as a therapeutic agent for cancer and other diseases. Moreover, the development of new assays and techniques for detecting protein kinase activity using N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide could lead to the discovery of new protein kinase inhibitors and the development of new drugs for treating various diseases. Finally, further studies on the mechanism of action of N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide could provide insights into the regulation of protein kinase activity and its role in disease pathogenesis.
合成法
The synthesis of N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide involves several steps, including the reaction of 3-aminophenylisobutyrate with 2,4-dimethoxybenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method yields a high purity and yield of N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide, making it suitable for large-scale production.
科学的研究の応用
N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide has been extensively used in scientific research as a fluorescent probe for detecting protein kinase activity. This compound can selectively bind to the ATP-binding site of protein kinases, resulting in a fluorescence signal that can be measured. This property makes N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide a valuable tool for studying protein kinase activity in cells and tissues. Moreover, N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide has been used to develop high-throughput screening assays for identifying protein kinase inhibitors.
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2,4-dimethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)18(22)20-13-6-5-7-14(10-13)21-19(23)16-9-8-15(24-3)11-17(16)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
InChIキー |
RAIMFSAHLSNSFP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)

![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
![N-[2-methoxy-4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B250758.png)